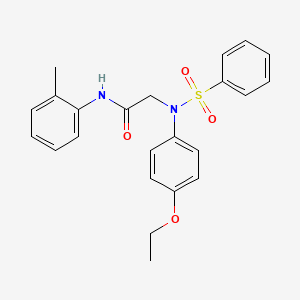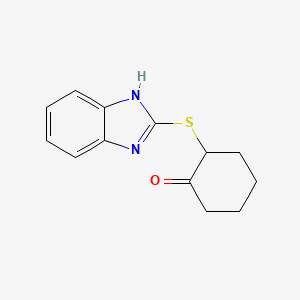
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPM-01, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of N-aryl glycine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new cancer treatments that incorporate N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the study of the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which could lead to the development of more effective cancer treatments. Finally, the study of the biochemical and physiological effects of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could lead to the development of new treatments for other diseases, such as inflammation and pain.
Synthesis Methods
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzaldehyde, 2-methylbenzaldehyde, and phenylsulfonyl chloride with glycine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-20-15-13-19(14-16-20)25(30(27,28)21-10-5-4-6-11-21)17-23(26)24-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOBQLZRFNOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)

![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)


![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
